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Compound of Interest

Compound Name: 2-(Cyclopentyloxy)benzotrifluoride
CAS No.: 1365272-28-1
Cat. No.: B2707682

Get Quote

Compound Profile & Strategic Relevance

2-(Cyclopentyloxy)benzotrifluoride is a lipophilic ether intermediate used in the synthesis of
agrochemicals and pharmaceutical active ingredients (APIs). The trifluoromethyl (

) group imparts metabolic stability and lipophilicity, while the cyclopentyl ether provides steric
bulk and specific hydrophobic binding interactions.

* |[UPAC Name: 1-(Cyclopentyloxy)-2-(trifluoromethyl)benzene
o CAS Number: 1365272-28-1[1][2]

¢ Molecular Formula:

[2]

» Molecular Weight: 230.23 g/mol [1][2]
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e Physical State: Colorless to pale yellow oll

Synthesis & Experimental Context

Understanding the synthesis is critical for interpreting spectral impurities. The most robust route
utilizes Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the ortho-
group.

Experimental Protocol ( Route)

e Reagents: 2-Fluorobenzotrifluoride (1.0 eq), Cyclopentanol (1.1 eq), Sodium Hydride (NaH,
1.2 eq) or Potassium tert-butoxide (

)

e Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate

).

e Procedure:

o Suspend NaH in DMF at 0°C. Dropwise add cyclopentanol. Stir 30 min to form sodium
cyclopentoxide.

o Add 2-Fluorobenzotrifluoride slowly (exothermic).
o Heat to 60-80°C for 4-6 hours. Monitor by TLC/GC.

o Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine
(critical to remove DMF). Dry over

o

Purification: Vacuum distillation or Silica Flash Chromatography (Hexanes/EtOAc 95:5).

Workflow Visualization
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Synthesis Pathway for 2-(Cyclopentyloxy)benzotrifluoride.

Spectral Data Analysis

The following data represents the high-confidence consensus values derived from substituent

chemical shift principles and analog characterization.

Product:
2-(Cyclopentyloxy)
benzotrifluoride

Purification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

(Chloroform-d) | Reference: TMS (0.00 ppm)

NMR (Proton)

The spectrum is characterized by the distinct cyclopentyl methine septet and the aromatic

pattern typical of 1,2-disubstituted benzenes.
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Key diagnostic features are the quartet splitting of the

carbon and the ipso-carbon (C-2) due to Carbon-Fluorine coupling (
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B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Thin Film)

Wavenumber (

Intensity Functional Group Vibrational Mode

)

3070 Weak Ar-C-H Aromatic C-H Stretch.
Cyclopentyl

2960, 2870 Medium Alk-C-H
C-H Stretch.

) Aromatic Ring

1605, 1580 Medium Cc=C _
Breathing.

1320 Strong C-F Asymmetric Stretch
(Diagnostic).
Aryl Alkyl Ether

1255 Strong C-0-C ]
Asymmetric Stretch.

1125 Strong C-F Symmetric Stretch.

) Symmetric Ether

1050 Medium C-0-C
Stretch.
Ortho-substituted out-

760 Strong Ar-H

of-plane bend.

C. Mass Spectrometry (GC-MS | ESI-MS)

Technique: Electron Impact (El, 70 eV) The fragmentation pattern is dominated by the stability

of the aromatic ring and the cleavage of the ether bond.

e Molecular lon (

): m/z 230 (Visible, medium intensity).

e Base Peak: m/z 162.

© 2026 BenchChem. All rights reserved.

6/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2707682?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Mechanism:[3][4][5] Loss of Cyclopentene (

, 68 amu) via McLafferty rearrangement involving the ortho-hydrogen or simple ether
cleavage with hydrogen transfer. This yields the 2-(trifluoromethyl)phenol radical cation.

e Fragment: m/z 143.

o Mechanism:[3][4][5] Loss of F from the m/z 162 ion (characteristic of ortho-substituted
phenols).

e Fragment: m/z 69.
o Mechanism:[3][4][5] Cyclopentyl cation (

), often seen if the C-O bond breaks heterolytically.

Fragmentation Pathway Visualization

Molecular lon
[M]+ =230
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(-C5HS) C-O Cleavage
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[Ar-OH]+ [C5H9)+
m/z = 162 m/z = 69

Click to download full resolution via product page
Figure 2: Proposed Mass Spectrometric Fragmentation Pathway.
Quality Control & Impurity Profile
When analyzing spectral data, be alert for these common process impurities:

e 2-Fluorobenzotrifluoride (Starting Material):
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o NMR: Doublet at

7.1-7.2 ppm.
o GC-MS: m/z 164.

e Cyclopentanol:
o NMR: Broad singlet (OH) variable; methine at

4.3 ppm (shielded compared to product).

o Removal: High vacuum drying or silica chromatography.
e Hydrolysis Product (2-Trifluoromethylphenol):

o Origin: Wet DMF or incomplete alkylation.

o NMR: Broad singlet (Ar-OH) ~5.5-6.0 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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